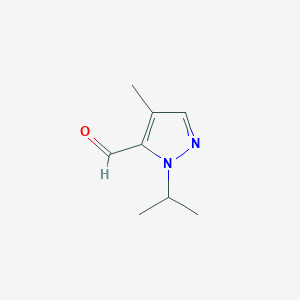
1-(thiolan-3-yl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiolan-3-yl)-1H-indazol-6-amine is a heterocyclic compound that features both an indazole and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiolan-3-yl)-1H-indazol-6-amine typically involves the formation of the indazole ring followed by the introduction of the thiolane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and a suitable ketone, the indazole ring can be formed through a cyclization reaction. The thiolane ring is then introduced via nucleophilic substitution or addition reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiolan-3-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce various substituents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-(Thiolan-3-yl)-1H-indazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(thiolan-3-yl)-1H-indazol-6-amine exerts its effects depends on its specific application:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
- 1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride : Similar in structure but with a piperidine ring instead of an indazole ring.
- 1-(Thiolan-3-yl)cyclopropylmethanol : Features a cyclopropyl group instead of an indazole ring.
Uniqueness: 1-(Thiolan-3-yl)-1H-indazol-6-amine is unique due to the combination of the indazole and thiolane rings, which imparts distinct chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C11H13N3S |
|---|---|
Peso molecular |
219.31 g/mol |
Nombre IUPAC |
1-(thiolan-3-yl)indazol-6-amine |
InChI |
InChI=1S/C11H13N3S/c12-9-2-1-8-6-13-14(11(8)5-9)10-3-4-15-7-10/h1-2,5-6,10H,3-4,7,12H2 |
Clave InChI |
UFZNEULTPQHCMH-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1N2C3=C(C=CC(=C3)N)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


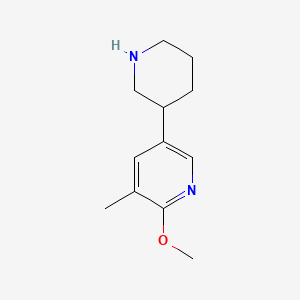
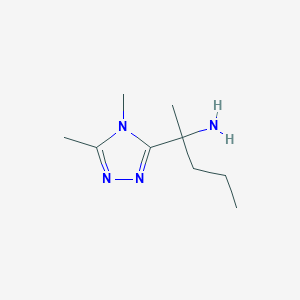
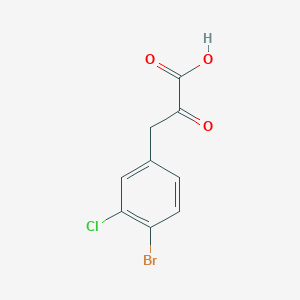
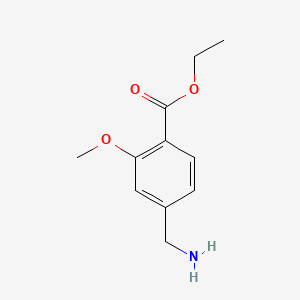




![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/no-structure.png)



